molecular formula C7H11ClF3N3 B6281100 3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride CAS No. 1431966-31-2

3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride

Cat. No. B6281100
CAS RN: 1431966-31-2
M. Wt: 229.6
InChI Key:
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Description

3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride is a chemical compound with the molecular formula C7H11ClF3N3 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CC1=NN(C(C)=C1CC(O)=O)CC(F)(F)F . The InChI key for this compound is UCFGWZYLWDZPDR-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 229.6305496 . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Efficient PFAS Removal by Amine-Functionalized Sorbents

Amine-containing sorbents, including structures similar to 3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride, have shown promise in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. The effectiveness of these sorbents is attributed to electrostatic interactions, hydrophobic interactions, and sorbent morphology, offering a potential alternative for municipal water and wastewater treatment at low PFAS concentrations (Ateia et al., 2019).

Synthesis of Pyrazole Heterocycles

Pyrazole heterocycles, including those derived from this compound, play a crucial role in medicinal chemistry due to their wide range of biological activities. Techniques such as condensation followed by cyclization have been successfully employed under various conditions to synthesize these compounds, highlighting their significance in drug development (Dar & Shamsuzzaman, 2015).

Advanced Heterocyclic Synthesis

The reactivity of certain pyrazoline derivatives, akin to this compound, makes them valuable for synthesizing a range of heterocyclic compounds. This demonstrates their importance as building blocks in creating diverse heterocyclic structures and dyes, offering versatile pathways for the development of novel compounds (Gomaa & Ali, 2020).

Antifungal and Antimicrobial Applications

Compounds similar to this compound have shown significant antifungal and antimicrobial properties. Research focusing on small molecules against Fusarium oxysporum highlights the potential of such compounds in addressing plant diseases and offering insights into their structure-activity relationships (Kaddouri et al., 2022).

properties

IUPAC Name

3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3N3.ClH/c1-4-6(11)5(2)13(12-4)3-7(8,9)10;/h3,11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXOATVFAMXFOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(F)(F)F)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1431966-31-2
Record name 3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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